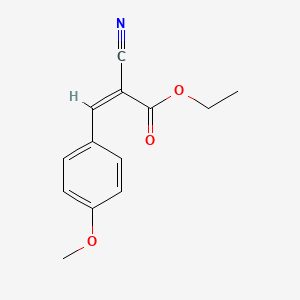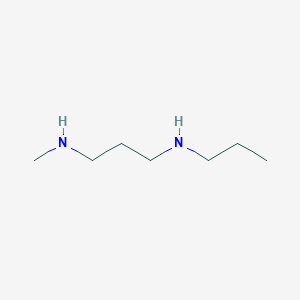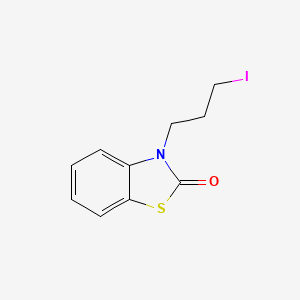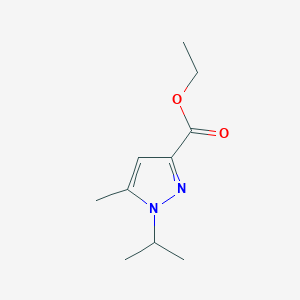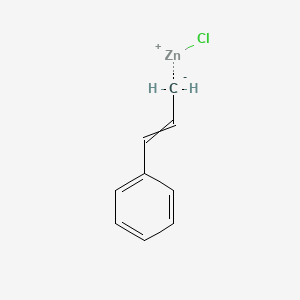
Chlorozinc(1+);prop-1-enylbenzene
Vue d'ensemble
Description
Chlorozinc(1+);prop-1-enylbenzene is an organometallic compound that combines a zinc ion with a prop-1-enylbenzene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+);prop-1-enylbenzene typically involves the reaction of zinc chloride with prop-1-enylbenzene under controlled conditions. One common method is the direct reaction of zinc chloride with prop-1-enylbenzene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the complete conversion of reactants and the stability of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+);prop-1-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides and other by-products.
Reduction: It can be reduced to form zinc metal and prop-1-enylbenzene.
Substitution: The prop-1-enylbenzene ligand can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides (e.g., chloride, bromide) or organometallic reagents.
Major Products Formed
Oxidation: Zinc oxides and various organic by-products.
Reduction: Zinc metal and prop-1-enylbenzene.
Substitution: New organozinc compounds with different ligands.
Applications De Recherche Scientifique
Chlorozinc(1+);prop-1-enylbenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of Chlorozinc(1+);prop-1-enylbenzene involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic addition and substitution. The prop-1-enylbenzene ligand can also participate in reactions through its double bond, allowing for further functionalization and modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylzinc(1+);benzene: Similar in structure but with an allyl group instead of a prop-1-enyl group.
Chlorozinc(1+);phenyl: Contains a phenyl group instead of a prop-1-enyl group.
Prop-1-enylzinc(1+);chloride: Similar but with the positions of the zinc and chloride ions reversed.
Uniqueness
Chlorozinc(1+);prop-1-enylbenzene is unique due to the presence of both a zinc ion and a prop-1-enylbenzene ligand. This combination allows for a wide range of chemical reactivity and potential applications. The prop-1-enyl group provides additional sites for functionalization, making it a versatile compound in organic synthesis and materials science.
Propriétés
IUPAC Name |
chlorozinc(1+);prop-1-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRVNQFASOOST-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=CC1=CC=CC=C1.Cl[Zn+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


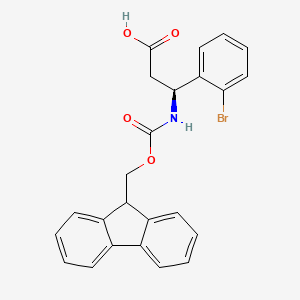
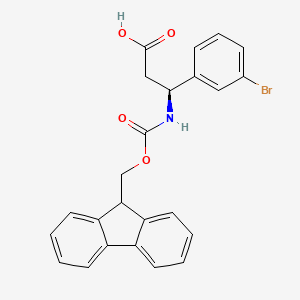
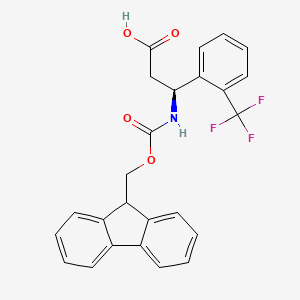
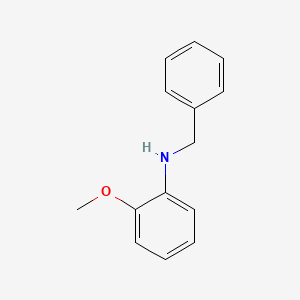
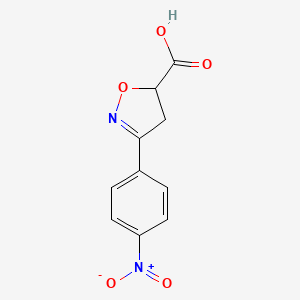

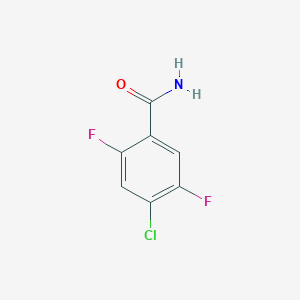
![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)
![1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine](/img/structure/B3142590.png)

